molecular formula C18H21N3O4 B14996197 5-(2-isopropoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

5-(2-isopropoxyphenyl)-1,3-dimethyl-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione

Cat. No.: B14996197
M. Wt: 343.4 g/mol
InChI Key: WWPRRWKZTUPULE-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrido[2,3-d]pyrimidine core substituted with a 2-(propan-2-yloxy)phenyl group and three keto groups at positions 2, 4, and 7. The presence of these functional groups imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

The synthesis of 1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: The core structure can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and a suitable diketone.

    Substitution with 2-(Propan-2-yloxy)phenyl Group:

    Introduction of Keto Groups: The keto groups at positions 2, 4, and 7 can be introduced through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions to form additional keto or hydroxyl groups.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups or other reduced forms.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE can be compared with other pyrido[2,3-d]pyrimidine derivatives, such as:

    1,3-DIMETHYL-5-[2-(METHOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE: This compound has a methoxy group instead of a propan-2-yloxy group, which may affect its chemical reactivity and biological activity.

    1,3-DIMETHYL-5-[2-(ETHOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE: This compound has an ethoxy group, which may also influence its properties compared to the propan-2-yloxy derivative.

The uniqueness of 1,3-DIMETHYL-5-[2-(PROPAN-2-YLOXY)PHENYL]-1H,2H,3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-2,4,7-TRIONE lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C18H21N3O4

Molecular Weight

343.4 g/mol

IUPAC Name

1,3-dimethyl-5-(2-propan-2-yloxyphenyl)-6,8-dihydro-5H-pyrido[2,3-d]pyrimidine-2,4,7-trione

InChI

InChI=1S/C18H21N3O4/c1-10(2)25-13-8-6-5-7-11(13)12-9-14(22)19-16-15(12)17(23)21(4)18(24)20(16)3/h5-8,10,12H,9H2,1-4H3,(H,19,22)

InChI Key

WWPRRWKZTUPULE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC=C1C2CC(=O)NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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